N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is an intricate chemical compound distinguished by its complex structure. Due to its notable structural diversity, it finds applications across various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves multiple synthetic steps. The synthesis typically starts with the preparation of the core pyrazolopyrimidine scaffold, followed by sequential functional group modifications to introduce the azepan-1-yl and isoxazole-3-carboxamide groups. Specific reaction conditions such as solvent choice, temperature, and time are crucial for optimal yield and purity.
Industrial Production Methods: Industrial-scale production leverages optimized protocols for efficiency. This often involves continuous flow chemistry techniques, which provide precise control over reaction parameters, thus improving yield and reducing waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation, particularly at the azepan-1-yl moiety, under specific oxidative conditions.
Reduction: Reduction reactions can target the pyrazolopyrimidine core, altering its electronic properties.
Substitution: Substitution reactions commonly occur at the phenyl and isoxazole rings, allowing for diverse functional group modifications.
Common Reagents and Conditions Used:
Oxidation: Common reagents include hydrogen peroxide and sodium periodate.
Reduction: Common reagents include sodium borohydride and lithium aluminium hydride.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired functional group introduction.
Major Products Formed: Products vary based on reaction conditions but often include oxidized or reduced forms of the parent compound, as well as substituted derivatives with modified functional groups.
Scientific Research Applications
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is extensively utilized in scientific research due to its pharmacological potential. Its applications include:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its interaction with various biological targets, influencing cellular pathways.
Medicine: Explored for potential therapeutic uses, particularly in targeting specific enzymes and receptors involved in disease processes.
Industry: Utilized in developing specialized materials with unique properties.
Mechanism of Action
The compound exerts its effects through intricate molecular interactions. It binds to specific molecular targets, such as enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to alterations in cellular pathways and subsequent biological responses.
Comparison with Similar Compounds
5-phenylisoxazole-3-carboxamide derivatives
Azepane-containing pyrazolopyrimidines
Substituted pyrazolo[3,4-d]pyrimidines
That covers the essentials! If you're ever in the mood to dive deeper into the specifics of any section, let me know. There's always more chemistry to uncover!
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c31-23(19-14-20(32-28-19)17-8-4-3-5-9-17)24-10-13-30-22-18(15-27-30)21(25-16-26-22)29-11-6-1-2-7-12-29/h3-5,8-9,14-16H,1-2,6-7,10-13H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOJKOXFCBXTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.